molecular formula C6H2Br2F10O B1586622 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane CAS No. 396716-50-0

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane

Cat. No.: B1586622
CAS No.: 396716-50-0
M. Wt: 439.87 g/mol
InChI Key: XLBTXLUOMWOOEO-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane is a halogenated organic compound with the molecular formula C6H2Br2F10O. This compound is characterized by its high chemical stability and resistance to reactions under normal conditions. It is commonly used as an intermediate in the synthesis of other fluorinated organic compounds and has applications in various industrial processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane plays a crucial role in biochemical reactions due to its high reactivity. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the normal function of G-protein coupled receptors, leading to altered cell signaling. Additionally, it can affect the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions often result in the modulation of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, including persistent changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it can cause significant toxicity. Studies have shown that high doses can lead to adverse effects such as liver damage, disruption of metabolic processes, and even mortality in severe cases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolic pathways can affect the overall metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification processes. Additionally, it can localize to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane is typically synthesized through the bromination of 1,1,1,3,3,3-hexafluoropropane. The reaction involves the addition of bromine (Br2) to the hexafluoropropane under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions using specialized equipment to ensure safety and efficiency. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1,2-diiodo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane.

    Reduction: Formation of 1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane.

    Oxidation: Formation of fluorinated ketones or aldehydes.

Scientific Research Applications

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane is unique due to its combination of bromine and fluorine atoms, which impart high chemical stability and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high-performance materials .

Properties

IUPAC Name

1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F10O/c7-3(11,6(16,17)18)4(8,12)19-1-2(9,10)5(13,14)15/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBTXLUOMWOOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380811
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396716-50-0
Record name 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396716-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 396716-50-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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